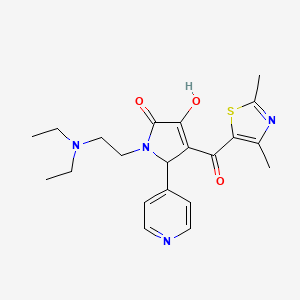
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple functional groups, including a diethylamino group and a thiazole moiety, which may contribute to its pharmacological properties.
Chemical Structure
The compound's IUPAC name is 1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one. Its molecular formula is C21H26N4O3S, and it possesses a molecular weight of 402.52 g/mol. The presence of various functional groups in its structure suggests potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The structural features allow for hydrogen bonding and hydrophobic interactions with target molecules, potentially modulating their activity. Understanding the precise mechanism requires further investigation through biochemical assays and molecular docking studies.
Anticancer Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, one study reported that similar compounds induced apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) with IC50 values ranging from 0.109 µM to 0.245 µM . The compound's ability to arrest the cell cycle at the G0/G1 phase further supports its potential as an anticancer agent.
Antimicrobial Properties
Pyridine and thiazole derivatives have been shown to possess antimicrobial activities against various pathogens. The compound's structural components may enhance its ability to disrupt microbial cell membranes or inhibit critical metabolic pathways . Further studies are necessary to elucidate the spectrum of antimicrobial activity.
Anti-inflammatory Effects
Compounds containing pyrrole and thiazole rings have demonstrated anti-inflammatory effects in various models. These effects may be mediated through the inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .
Case Studies
Research Findings
Research indicates that the incorporation of specific substituents on the thiazole and pyridine rings can significantly enhance biological activity. For instance, the presence of fluorine atoms has been associated with increased lipophilicity and metabolic stability, improving pharmacokinetic profiles compared to other analogs.
属性
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-5-24(6-2)11-12-25-17(15-7-9-22-10-8-15)16(19(27)21(25)28)18(26)20-13(3)23-14(4)29-20/h7-10,17,27H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOPWMPASVGPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














